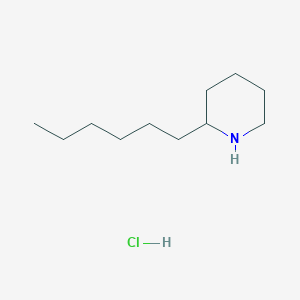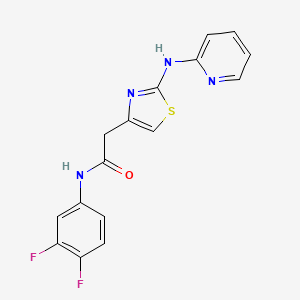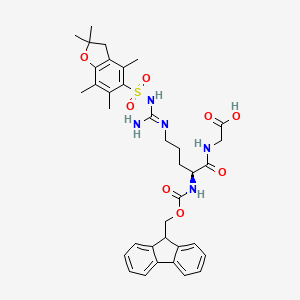
Fmoc-Arg(Pbf)-Gly-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Arg(Pbf)-Gly-OH is a compound used in solid-phase peptide synthesis. It consists of three components: Fmoc (9-fluorenylmethyloxycarbonyl), Arg (arginine) with a Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group, and Gly (glycine). This compound is particularly useful in peptide synthesis due to its ability to protect the amino and guanidine groups of arginine, preventing unwanted side reactions during the synthesis process.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Arg(Pbf)-Gly-OH involves several steps:
Esterification of Arginine: The carboxyl group of arginine is esterified.
Introduction of Boc Group: The amino group of arginine is protected with a Boc (tert-butyloxycarbonyl) group.
Introduction of Pbf Group: The guanidine group of arginine is protected with a Pbf group.
Removal of Boc Group: The Boc group is removed to expose the amino group.
Introduction of Fmoc Group: The amino group is protected with an Fmoc group.
Coupling with Glycine: The protected arginine is coupled with glycine to form this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound is optimized to reduce costs and improve yield. The use of efficient solvents and reaction conditions, such as maintaining specific temperatures and using minimal excess reagents, is crucial. For example, the use of N-butylpyrrolidinone (NBP) as a solvent at 45°C has been shown to improve the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-Arg(Pbf)-Gly-OH undergoes several types of reactions:
Deprotection: Removal of the Fmoc group using a mild base, such as piperidine.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents like DIC (diisopropylcarbodiimide) and OxymaPure.
Cleavage: Removal of the Pbf group using trifluoroacetic acid (TFA).
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) or NBP.
Coupling: DIC and OxymaPure in NBP.
Cleavage: TFA in the presence of scavengers like water and triisopropylsilane
Major Products Formed
Deprotected Arginine: After removal of the Fmoc and Pbf groups.
Peptide Chains: Formed by coupling this compound with other amino acids.
Applications De Recherche Scientifique
Chemistry
Fmoc-Arg(Pbf)-Gly-OH is widely used in the synthesis of peptides, which are essential for studying protein structure and function. It allows for the incorporation of arginine residues in peptides without unwanted side reactions.
Biology
In biological research, peptides synthesized using this compound are used to study cell signaling pathways, enzyme-substrate interactions, and protein-protein interactions.
Medicine
Peptides synthesized with this compound are used in the development of therapeutic agents, including peptide-based drugs and vaccines.
Industry
In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. Its use in solid-phase peptide synthesis allows for the efficient and high-yield production of complex peptides .
Mécanisme D'action
The mechanism of action of Fmoc-Arg(Pbf)-Gly-OH in peptide synthesis involves the protection of reactive groups on arginine. The Fmoc group protects the amino group, while the Pbf group protects the guanidine group. This prevents unwanted side reactions during peptide bond formation. The protected arginine can then be incorporated into a growing peptide chain, and the protecting groups can be removed under specific conditions to yield the final peptide .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Arg(Pbf)-OH: Similar to Fmoc-Arg(Pbf)-Gly-OH but without the glycine residue.
Fmoc-Arg(HCl)-OH: Uses a hydrochloride salt instead of the Pbf group for protection.
Fmoc-Arg(Mtr)-OH: Uses a 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) group for protection
Uniqueness
This compound is unique in its combination of protecting groups and the presence of glycine. The Pbf group provides robust protection for the guanidine group, minimizing side reactions. The inclusion of glycine allows for the synthesis of peptides with specific sequences and properties.
Propriétés
IUPAC Name |
2-[[(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H43N5O8S/c1-20-21(2)32(22(3)27-17-36(4,5)49-31(20)27)50(46,47)41-34(37)38-16-10-15-29(33(44)39-18-30(42)43)40-35(45)48-19-28-25-13-8-6-11-23(25)24-12-7-9-14-26(24)28/h6-9,11-14,28-29H,10,15-19H2,1-5H3,(H,39,44)(H,40,45)(H,42,43)(H3,37,38,41)/t29-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWAYVRPZYYLAX-LJAQVGFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)NCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)NCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H43N5O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
705.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
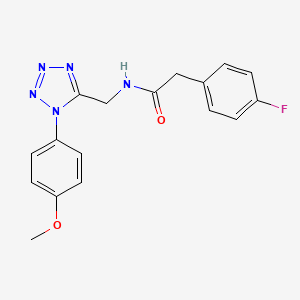

![2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-[4-(MORPHOLIN-4-YL)PHENYL]PROPANAMIDE](/img/structure/B2656006.png)
![1-((1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl)cyclohexan-1-ol](/img/structure/B2656009.png)

![4-(3-fluorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2656017.png)
![2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2656018.png)
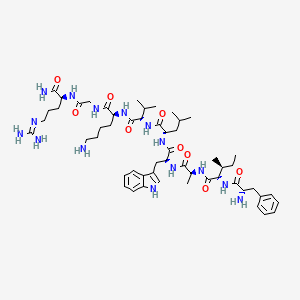
![1-(1-methyl-1H-imidazol-2-yl)-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B2656021.png)
![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(3-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2656022.png)
![ethyl 6-benzyl-2-[4-(dipropylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2656023.png)
